molecular formula C10H12ClNO B7514592 N-[1-(3-chlorophenyl)ethyl]acetamide

N-[1-(3-chlorophenyl)ethyl]acetamide

Cat. No. B7514592
M. Wt: 197.66 g/mol
InChI Key: XDFGWKFEFHPPQO-UHFFFAOYSA-N
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Description

N-[1-(3-chlorophenyl)ethyl]acetamide, also known as Chloroacetaldehyde N-phenethyl imine, is a chemical compound that belongs to the class of organic compounds known as acetamides. It is a white to light yellow crystalline powder that is soluble in water and alcohol. This compound has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology.

Scientific Research Applications

  • Anticancer, Anti-Inflammatory, and Analgesic Activities :

    • A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, including N-[1-(3-chlorophenyl)ethyl]acetamide derivatives, showed potential as anticancer, anti-inflammatory, and analgesic agents. Specifically, compounds with halogens on the aromatic ring demonstrated favorable anticancer and anti-inflammatory activity (Rani, Pal, Hegde, & Hashim, 2014).
  • Opioid Kappa Agonists :

    • N-[1-(3-chlorophenyl)ethyl]acetamide derivatives were investigated for their role as opioid kappa agonists. These compounds showed potent naloxone-reversible analgesic effects in a mouse abdominal constriction model (Barlow et al., 1991).
  • Synthesis and Structure Analysis :

    • The synthesis, structure, and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound similar to N-[1-(3-chlorophenyl)ethyl]acetamide, was conducted, showing potential anticancer activity targeting the VEGFr receptor (Sharma et al., 2018).
  • Synthesis Improvement Studies :

    • Studies focused on improving the synthesis of similar compounds, like N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl Acetamide, which could be related to enhancing the production and quality of N-[1-(3-chlorophenyl)ethyl]acetamide derivatives (Fenga, 2007).
  • Potential Pesticides :

    • Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally related to N-[1-(3-chlorophenyl)ethyl]acetamide, were characterized for their potential use as pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
  • Cholinesterase Inhibition Studies :

    • Synthesized derivatives, like N-aryl derivatives of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide, showed moderate to good inhibitory activities against acetylcholinesterase and butyrylcholinesterase, indicating potential applications in treating neurodegenerative diseases (Riaz et al., 2020).
  • α-Glucosidase Inhibition :

    • N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide, similar to N-[1-(3-chlorophenyl)ethyl]acetamide, showed significant α-glucosidase inhibitory potential, making them promising drug leads for diabetes treatment (Iftikhar et al., 2019).

properties

IUPAC Name

N-[1-(3-chlorophenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7(12-8(2)13)9-4-3-5-10(11)6-9/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFGWKFEFHPPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-chlorophenyl)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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